Icmt-IN-11

ICMT inhibition Enzyme assay Compound 48

ICMT inhibitor selection is critical-potency varies >10-fold across analogues, introducing significant variability into Ras localization and methylation assays. Icmt-IN-11 (compound 48) is a tetrahydropyranyl-class ICMT inhibitor with a validated IC50 of 0.031 μM, resolving this bottleneck. • Use at 30-100 nM in cellular assays to minimize off-target effects vs. less potent inhibitors (e.g., cysmethynil Ki=0.14 μM, CAY10677 IC50=0.86 μM). • Pre-weighed, high-purity solid ensures batch-to-batch reproducibility for longitudinal studies. • Benchmark THP scaffold for SAR campaigns-essential comparator when optimizing novel ICMT-targeting series.

Molecular Formula C22H27F2NO2
Molecular Weight 375.5 g/mol
Cat. No. B15138517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-11
Molecular FormulaC22H27F2NO2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C
InChIInChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3
InChIKeyMLSLMDSHOYGVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-11 Chemical Profile & Specifications


Icmt-IN-11 (designated compound 48 in the literature, CAS 1313602-94-6) is a synthetic small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme that catalyzes the final, obligate step in the post-translational processing of CaaX proteins, including oncogenic Ras GTPases [1]. The compound belongs to the tetrahydropyranyl (THP) class and was identified as part of a structure-activity relationship (SAR) campaign aimed at developing potent anticancer agents that disrupt protein prenylation-dependent membrane localization [1]. It has a molecular formula of C22H27F2NO2 and a molecular weight of 375.45 g/mol .

Target ICMT enzyme inhibition studies
Pathway Ras GTPase CaaX protein processing
Chemotype Tetrahydropyranyl (THP) derivative

Icmt-IN-11 vs. Generic ICMT Inhibitors


In studies targeting the ICMT enzyme, the choice of inhibitor is critical and cannot be made on a generic basis. Icmt-IN-11 is a specific chemical entity with a defined potency (IC50 = 0.031 μM) that stems from its unique tetrahydropyranyl core and a 3-methoxy substitution [1]. This quantitative level of enzyme inhibition is distinct from other in-class ICMT inhibitors, such as the structurally different indole-based compound cysmethynil (Ki = 0.14 μM) [2] or other analogues like CAY10677 (IC50 = 0.86 μM) and ICMT-IN-12 (IC50 = 0.42 μM) . Therefore, experimental results are not directly transferable between these compounds, and selecting an alternative without head-to-head validation may introduce significant variability in enzyme inhibition levels, potentially confounding downstream assays for Ras localization, cell viability, or protein methylation status [1].

Inhibitor profile mismatch
ICMT inhibitor potencies and kinetics vary; cysmethynil's time-dependent behavior may not replicate direct inhibition profiles.
Analogue-specific variability
Close structural analogues (e.g., ICMT-IN-12) exhibit distinct potency; direct substitution risks confounding target engagement readouts.
Scaffold-dependent response
Indole-based alternatives (e.g., CAY10677) may require higher concentrations, potentially altering cellular assay windows.

Icmt-IN-11: Head-to-Head Evidence


ICMT Inhibition Potency vs. ICMT-IN-12

Icmt-IN-11 demonstrates a 13.5-fold greater potency in inhibiting ICMT compared to its close structural analogue, ICMT-IN-12 (compound 78). This difference is critical for experiments requiring maximal target engagement at lower compound concentrations .

ICMT-IN-11 vs ICMT-IN-12
Data to verify
IC50 0.031 vs 0.42 μM
Reported potency difference; supports target-engagement study context.
Direct head-to-head comparison pending independent validation.
ICMT inhibition Enzyme assay Compound 48

ICMT Inhibition vs. Cysmethynil

Icmt-IN-11 exhibits significantly lower inhibition constant values compared to the well-characterized indole-based ICMT inhibitor, cysmethynil. Cysmethynil's inhibition is time-dependent and has a final high-affinity Ki of 0.14 μM [2]. Icmt-IN-11's IC50 of 0.031 μM [1] indicates a much higher apparent affinity for the enzyme.

ICMT-IN-11 vs Cysmethynil
Context-dependent
IC50 0.031 μM vs Ki 0.14 μM
Apparent potency context; may simplify kinetic assay design.
Cross-study comparison; kinetic differences require review.
ICMT inhibition Ras signaling Cysmethynil

Potency vs. CAY10677

Icmt-IN-11 is over 27 times more potent as an ICMT inhibitor compared to CAY10677, an analogue of cysmethynil designed for improved solubility. CAY10677 exhibits an IC50 of 0.86 μM , while Icmt-IN-11 has an IC50 of 0.031 μM .

ICMT-IN-11 vs CAY10677
Data to verify
IC50 0.031 vs 0.86 μM
Reported large potency gap; cellular use context requires review.
Values derived from separate study data; direct comparison lacking.
ICMT inhibition Cell viability CAY10677

Scaffold: THP vs. Indole

Icmt-IN-11 belongs to a distinct tetrahydropyranyl (THP) class, which was specifically optimized for increased potency and potentially different ADME properties compared to the earlier indole-based inhibitor scaffold of cysmethynil [1]. The SAR study that produced Icmt-IN-11 showed that methylation on the THP ring increased potency 10-fold over earlier analogues in the same series [1].

THP vs Indole Scaffold
Class-level
Tetrahydropyranyl vs. Indole derivative
Distinct chemotype supports SAR exploration.
Qualitative scaffold divergence; ADME profiles may differ.
Chemical scaffold SAR ICMT inhibitor

Commercial Sourcing and Purity Profile

Icmt-IN-11 is commercially available as a ready-to-use research compound with a defined purity level (typically ≥98%) from reputable vendors such as TargetMol and MedChemExpress, ensuring consistency and reproducibility in experiments .

Commercial Purity Profile
Supplier data
Purity ≥98%; mg quantities
Defined purity simplifies procurement.
Vendor-specified; independent QC recommended.
Procurement Purity Small molecule inhibitor

Icmt-IN-11 Applications


Biochemical ICMT Validation in Ras Signaling

Use Icmt-IN-11 (IC50 = 0.031 μM) [1] in cell-free ICMT enzyme assays to confirm target engagement and measure inhibition kinetics. Its high potency allows for clear differentiation from background, while its potency advantage over ICMT-IN-12 (IC50 = 0.42 μM) makes it the superior tool for establishing a robust biochemical foundation before advancing to cell-based studies. Its chemical scaffold, distinct from indole-based inhibitors like cysmethynil [2], provides a complementary probe to validate target-specific effects.

SAR & Medicinal Chemistry Optimization

Employ Icmt-IN-11 as a benchmark tetrahydropyranyl (THP) inhibitor for structure-activity relationship (SAR) studies. As described in the primary medicinal chemistry literature [1], this compound (compound 48) represents a key milestone in the optimization of the THP series. Its well-defined potency and chemical structure (C22H27F2NO2, MW 375.45) make it an essential comparator for any new chemical series targeting ICMT, helping to contextualize the potency and efficacy of novel analogues.

Cellular Assays for Maximal ICMT Inhibition

For cellular studies (e.g., monitoring Ras mislocalization or downstream signaling), use Icmt-IN-11 at concentrations in the low nanomolar range (e.g., 30-100 nM) based on its biochemical IC50 of 0.031 μM [1]. This low effective concentration is particularly advantageous for minimizing potential off-target effects or compound cytotoxicity that might be observed with less potent inhibitors like CAY10677 (IC50 = 0.86 μM) or cysmethynil (Ki = 0.14 μM) [3], which require much higher concentrations to achieve similar levels of target engagement.

Routine Procurement for ICMT Inhibition Studies

Procure Icmt-IN-11 from established vendors (TargetMol, MedChemExpress, InvivoChem) for routine use as a reference standard or active control in ICMT inhibition assays. Its commercial availability in pre-weighed, high-purity quantities streamlines experimental setup and ensures reproducibility across different studies and batches, a critical factor for longitudinal research projects and multi-center collaborations.

Application
Selection Property
Validation Focus
Biochemical ICMT target engagement
Reported inhibition potency profile
Ras signaling pathway readouts
SAR & chemical probe optimization
THP scaffold benchmark
Inhibitor profile comparison with novel analogues
Cellular Ras mislocalization assays
Low-nanomolar-range inhibition context
Off-target effect and cytotoxicity monitoring
Routine procurement for ICMT research
Defined purity and commercial availability
Lot consistency and experimental reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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